![molecular formula C12H21NO8 B173216 Ethyl (S)-3-Piperidinecarboxylate D-Tartrate CAS No. 163343-71-3](/img/structure/B173216.png)
Ethyl (S)-3-Piperidinecarboxylate D-Tartrate
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Overview
Description
Ethyl (S)-3-Piperidinecarboxylate D-Tartrate is a compound that likely contains the ester of tartaric acid . Tartaric acid and its derivatives are widely used in the synthesis of bioactive compounds .
Synthesis Analysis
Tartaric acid and its derivatives, such as diethyl D-tartrate, can be used as starting materials in the synthesis of bioactive compounds . They provide convenient access to an enantiomerically pure material for use in synthesis .Molecular Structure Analysis
The molecular structure of a similar compound, diethyl D-tartrate, has been described. Its linear formula is HO2CCCH(OH)CH(OH)CO2H .Chemical Reactions Analysis
Tartaric acid and its derivatives have been used in various chemical reactions, including 1,3-dipolar cycloadditions, Diels–Alder reactions, and combinatorial Diels–Alder reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, diethyl D-tartrate, include a molecular weight of 206.19, a refractive index of 1.446, a boiling point of 162 °C/19 mmHg, and a density of 1.205 g/mL at 20 °C .Scientific Research Applications
Chiral Pharmaceuticals
Diethyl D (-)-tartrate is primarily used in the production of chiral pharmaceuticals . The compound’s chiral nature allows it to be used in the synthesis of drugs that require specific stereochemistry for their efficacy.
Chiral Intermediates
This compound serves as a chiral intermediate in various chemical reactions . Chiral intermediates are crucial in the production of enantiomerically pure compounds, which are important in fields like pharmaceuticals and agrochemicals.
Chiral Catalysts
Diethyl D (-)-tartrate can be used with titanium in enolic asymmetric epoxidization . This reaction is a key step in the synthesis of many complex organic molecules and natural products.
Vitamin E Sources
The compound d-alpha-tocopherol, the principal compound present in natural vitamin E sources, can be derived from Diethyl D (-)-tartrate . Vitamin E is a crucial nutrient and antioxidant, and it’s used in various health supplements and skincare products.
Food Additives
Diethyl D (-)-tartrate is used as a food additive . Its tartaric acid component can act as an acidulant, giving foods a tart taste, and can also serve as an antioxidant and preservative.
Thermal Degradation Studies
Research on the thermal degradation of esters/ethers derived from tartaric acid, such as Diethyl D (-)-tartrate, provides valuable insights into the stability of these compounds under various conditions . This information is crucial for their storage and use in different applications.
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S,3S)-2,3-dihydroxybutanedioic acid;ethyl (3S)-piperidine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.C4H6O6/c1-2-11-8(10)7-4-3-5-9-6-7;5-1(3(7)8)2(6)4(9)10/h7,9H,2-6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t7-;1-,2-/m00/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPGQKZOPPDLNH-ZZQRGORHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCNC1.C(C(C(=O)O)O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCCNC1.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (S)-3-Piperidinecarboxylate D-Tartrate | |
CAS RN |
83602-38-4 |
Source
|
Record name | Ethyl (S)-Nipecotate D-Tartrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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